3-bromo-4,5-diethoxybenzamide
Description
3-Bromo-4,5-diethoxybenzamide is a benzamide derivative characterized by a bromine atom at the 3-position and ethoxy (-OCH₂CH₃) groups at the 4- and 5-positions of the aromatic ring. Its molecular structure (C₁₁H₁₄BrNO₃) combines electron-withdrawing (bromine) and electron-donating (ethoxy) substituents, creating a unique electronic profile. The ethoxy groups confer increased steric bulk and lipophilicity compared to smaller alkoxy substituents (e.g., methoxy), influencing solubility, reactivity, and intermolecular interactions .
Properties
IUPAC Name |
3-bromo-4,5-diethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-3-15-9-6-7(11(13)14)5-8(12)10(9)16-4-2/h5-6H,3-4H2,1-2H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEZJSYRJGCLKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)N)Br)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4,5-diethoxybenzamide typically involves the bromination of 4,5-diethoxybenzamide. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of non-polar solvents and efficient bromination agents can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,5-diethoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of ethoxy groups.
Reduction Reactions: Products include amines formed from the reduction of the amide group.
Scientific Research Applications
3-Bromo-4,5-diethoxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-4,5-diethoxybenzamide involves its interaction with specific molecular targets. For instance, it has been shown to activate the NF-E2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant enzymes and protection against oxidative stress. This pathway involves the phosphorylation of upstream signaling proteins such as extracellular signal-regulated kinase and protein kinase B .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituents at the 3-, 4-, and 5-positions significantly impact the compound’s behavior. Below is a comparative analysis:
Table 1: Substituent-Driven Properties of Selected Benzamide Derivatives
| Compound | Substituents | Melting Point (°C)* | LogP* | Solubility in Water (mg/mL)* |
|---|---|---|---|---|
| 3-Bromo-4,5-diethoxybenzamide | Br, OEt, OEt | 145–148 | 2.8 | 0.5 |
| 3-Bromo-4,5-dimethoxybenzamide | Br, OMe, OMe | 160–163 | 2.5 | 0.3 |
| 3-Chloro-4,5-diethoxybenzamide | Cl, OEt, OEt | 138–140 | 2.6 | 0.6 |
*Hypothetical values based on trends in alkoxy-substituted aromatics .
Key Observations :
- Ethoxy vs. Methoxy : The larger ethoxy groups reduce melting points (due to disrupted crystal packing) and increase lipophilicity (LogP) compared to methoxy analogs .
- Halogen Effects : Bromine’s greater electron-withdrawing effect and steric bulk compared to chlorine may reduce nucleophilic aromatic substitution (NAS) reactivity but enhance stability in biological environments .
Key Observations :
- Ethoxy-substituted derivatives exhibit lower yields and higher energy demands compared to methoxy analogs, reflecting challenges in handling bulkier substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
